4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dichlorophenyl group, an ethyl group, and a methoxy group attached to the imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Methoxylation: The methoxy group is introduced via an etherification reaction, typically using methanol and a suitable catalyst.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dichlorophenyl halide, nucleophiles, solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the dichlorophenyl group.
Hydrolysis: Formation of hydroxyl derivatives from the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)methoxy]phenylmethanol: Shares the dichlorophenyl and methoxy groups but lacks the imidazo[4,5-c]pyridine core.
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-imidazo[4,5-c]pyridine): Contains a similar imidazo[4,5-c]pyridine core with different substituents.
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Contains the dichlorophenyl and methoxy groups but has an aldehyde functional group instead of the imidazo[4,5-c]pyridine core.
Uniqueness
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups and the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
87035-24-3 |
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Molecular Formula |
C15H13Cl2N3O |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-20-9-19-14-13(20)5-6-18-15(14)21-8-10-3-4-11(16)7-12(10)17/h3-7,9H,2,8H2,1H3 |
InChI Key |
FCXCJTBAAHAUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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